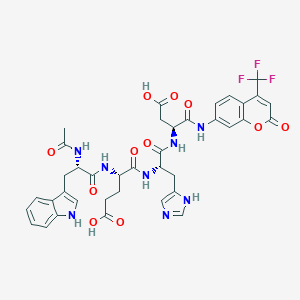
Trimetilsilil alilo
Descripción general
Descripción
Allyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH=CH₂. It consists of a trimethylsilyl group attached to an allyl group. This colorless liquid is widely used in organic synthesis due to its ability to introduce allyl groups into various molecules .
Aplicaciones Científicas De Investigación
Allyltrimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used to introduce allyl groups into various organic molecules, which are important intermediates in the synthesis of complex natural products and pharmaceuticals.
Material Science: It is used in the preparation of silicon-containing polymers and materials with unique properties.
Biological Research: Allyltrimethylsilane derivatives are studied for their potential biological activities and as building blocks for bioactive molecules.
Mecanismo De Acción
Target of Action
Allyltrimethylsilane is an organosilicon compound used in organic synthesis . It is a general reagent used to introduce allyl groups across various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . Therefore, its primary targets are these carbon electrophiles.
Mode of Action
The mode of action of Allyltrimethylsilane involves the electrophilic substitution of unsaturated silanes . The molecule consists of a trimethylsilyl group attached to an allyl group . In the reaction, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . This results in the introduction of an allyl group to the target molecule .
Biochemical Pathways
Allyltrimethylsilane is involved in the formation of carbon-carbon bonds in organic synthesis . It is used in the Hosomi-Sakurai reaction , which is a type of allylation reaction. The reaction involves the addition of an allyl group to a carbonyl compound, resulting in the formation of a new carbon-carbon bond .
Result of Action
The result of Allyltrimethylsilane’s action is the formation of a new carbon-carbon bond in the target molecule . This allows for the synthesis of a wide range of organic compounds, expanding the possibilities for chemical synthesis and the production of various pharmaceuticals and other chemical products.
Action Environment
The action of Allyltrimethylsilane is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction. Allyltrimethylsilane is a colorless liquid with a boiling point of 84-88 °C , indicating that it is typically used in reactions at or below this temperature range.
Análisis Bioquímico
Biochemical Properties
It is known that Allyltrimethylsilane is used as a reagent in the Hosomi−Sakurai reaction , which suggests that it may interact with various enzymes and proteins involved in this reaction.
Molecular Mechanism
It is known that Allyltrimethylsilane is used to introduce allyl groups across various carbon electrophiles , suggesting that it may exert its effects through binding interactions with these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyltrimethylsilane is typically synthesized by the reaction of trimethylchlorosilane with allylmagnesium bromide. The reaction proceeds as follows: [ \text{(CH₃)₃SiCl} + \text{CH₂=CHCH₂MgBr} \rightarrow \text{(CH₃)₃SiCH₂CH=CH₂} + \text{MgBrCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents .
Industrial Production Methods: In industrial settings, the production of allyltrimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation, helps in obtaining a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Allyltrimethylsilane undergoes several types of reactions, including:
Allylation Reactions: It is commonly used in the Hosomi-Sakurai reaction, where it reacts with carbonyl compounds in the presence of Lewis acids to form homoallylic alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the allyl group is transferred to other molecules.
Common Reagents and Conditions:
Lewis Acids: Such as titanium tetrachloride or boron trifluoride, are often used to activate the carbonyl compounds in allylation reactions.
Solvents: Dichloromethane and tetrahydrofuran are commonly used solvents for these reactions.
Major Products Formed:
Homoallylic Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Allyl Compounds: Resulting from nucleophilic substitution reactions
Comparación Con Compuestos Similares
Vinyltrimethylsilane: Similar in structure but contains a vinyl group instead of an allyl group.
Methallyltrimethylsilane: Contains a methallyl group, which has an additional methyl group compared to allyltrimethylsilane.
Uniqueness: Allyltrimethylsilane is unique due to its ability to participate in a wide range of reactions, particularly the Hosomi-Sakurai reaction, which is not as efficiently catalyzed by other similar compounds. Its stability and reactivity make it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
trimethyl(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCXWRMUZYRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88266-74-4 | |
| Record name | Silane, trimethyl-2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88266-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061089 | |
| Record name | Silane, trimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-72-1 | |
| Record name | Allyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyltrimethylsilane?
A1: The molecular formula of allyltrimethylsilane is C6H14Si, and its molecular weight is 114.26 g/mol.
Q2: Are there any characteristic spectroscopic data available for allyltrimethylsilane?
A2: Yes, allyltrimethylsilane exhibits characteristic peaks in various spectroscopic analyses:
Q3: How does allyltrimethylsilane participate in reactions?
A3: Allyltrimethylsilane acts as a nucleophile, with the allyl group (CH2=CHCH2-) being the reactive site. The silicon atom, due to its electropositive nature, stabilizes the negative charge that develops on the adjacent carbon atom during reactions.
Q4: What is the Sakurai-Hosomi reaction, and how is allyltrimethylsilane involved?
A4: The Sakurai-Hosomi reaction is a classic allylation reaction where allyltrimethylsilane reacts with aldehydes or ketones in the presence of a Lewis acid catalyst. [] This reaction forms a new carbon-carbon bond, resulting in homoallylic alcohols. [, , ]
Q5: What are some other reactions where allyltrimethylsilane acts as a reagent?
A5: Apart from the Sakurai-Hosomi reaction, allyltrimethylsilane participates in various reactions, including:* Direct coupling with alcohols: Phosphomolybdic acid catalyzes the direct coupling of allyltrimethylsilane with alcohols, providing an efficient route to allyl ethers. []* Conjugate additions: Allyltrimethylsilane undergoes conjugate additions (Michael additions) with α,β-unsaturated carbonyl compounds like chalcones in the presence of catalysts like iron chloride. [, ]* Reactions with nitriles: Allyltrimethylsilane reacts with nitriles in the presence of boron trichloride to yield β,γ-unsaturated ketones. []
Q6: What types of catalysts are commonly employed in reactions involving allyltrimethylsilane?
A6: Lewis acids are frequently used as catalysts in reactions involving allyltrimethylsilane. Some examples include:* Boron trifluoride etherate (BF3.OEt2): This is a common Lewis acid catalyst in various allylation reactions. []* Titanium tetrachloride (TiCl4): Often employed in reactions with aldehydes, ketones, and imines. [, ]* Indium trichloride (InCl3): Used in reactions with α,β-unsaturated enones and in the generation of ε-carbonyl cations. [, ]* Bismuth triflate (Bi(OTf)3): Demonstrated as a catalyst in allylation reactions with N-alkoxycarbonylamino sulfones. []
Q7: Does the structure of the catalyst influence the reaction outcome?
A7: Yes, the structure and properties of the Lewis acid catalyst can significantly impact reaction selectivity and yield. For instance, using a chiral catalyst in the Sakurai-Hosomi reaction can lead to the formation of enantiomerically enriched homoallylic alcohols. [, , ]
Q8: Are there any stereochemical considerations in reactions involving allyltrimethylsilane?
A8: Yes, the double bond in allyltrimethylsilane can lead to stereoisomers in the products. Careful selection of reaction conditions and catalysts can influence diastereoselectivity. For instance, addition of allyltrimethylsilane to chiral α-keto imides can be controlled to obtain specific enantiomers of homoallyl alcohols and diols. []
Q9: How does the substitution pattern on the allyl group affect regioselectivity?
A9: The substitution pattern on the allyl group in allyltrimethylsilane influences the regiochemical outcome of reactions. For example, γ-alkylated allyltrimethylsilanes undergo ene reactions with tetracyanoethylene (TCNE) with high regioselectivity, favoring addition to the allylic β-carbon. []
Q10: Have computational studies been used to understand reactions involving allyltrimethylsilane?
A11: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the mechanisms and transition states involved in reactions with allyltrimethylsilane. [] These studies help rationalize experimental observations and predict the outcomes of reactions under different conditions.
Q11: Are there any environmental concerns associated with allyltrimethylsilane?
A11: While allyltrimethylsilane itself may not pose significant environmental risks, it is crucial to handle and dispose of it properly following established laboratory procedures and regulations.
Q12: What are some areas where allyltrimethylsilane finds applications in research?
A13: Allyltrimethylsilane is a valuable tool in organic synthesis with applications in various research areas, including:* Total synthesis of natural products: Its versatility as a building block makes it useful in constructing complex molecules.* Medicinal chemistry: The ability to introduce allyl groups efficiently is advantageous in synthesizing potential drug candidates.* Materials science: The allyl group can be further functionalized, allowing the synthesis of polymers and other materials with tailored properties. [, ]
Q13: What are some future directions in research related to allyltrimethylsilane?
A14: Ongoing research focuses on developing:* More efficient and enantioselective catalytic systems: This would allow for more sustainable and controlled synthesis of valuable compounds. []* New synthetic applications: Exploring the reactivity of allyltrimethylsilane in novel transformations continues to expand its utility.* Understanding the influence of reaction parameters: Detailed studies on the impact of solvent, temperature, and additives can lead to optimized reaction protocols.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




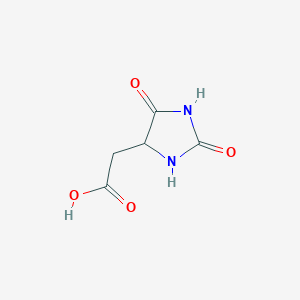
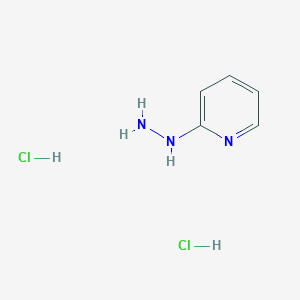
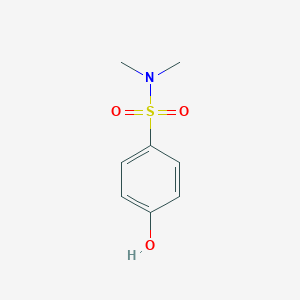
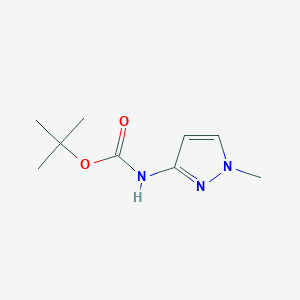

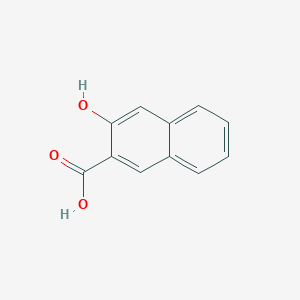
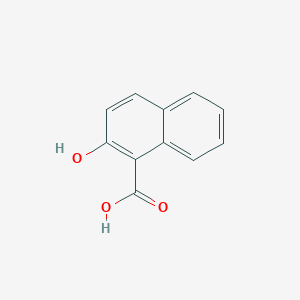
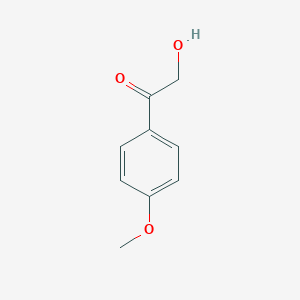
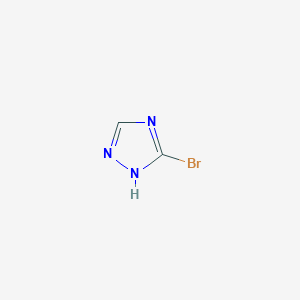
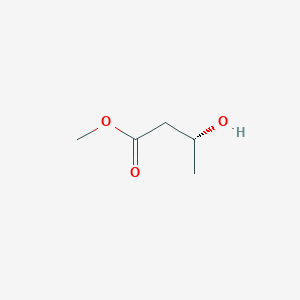
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B147061.png)
